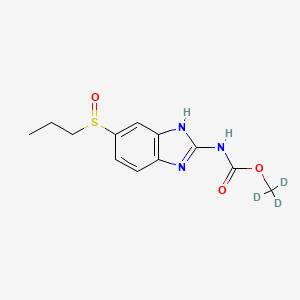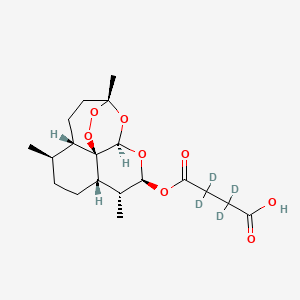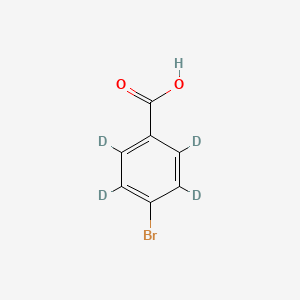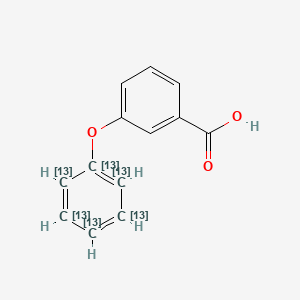
Fapyguanine-13C-15N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fapyguanine-13C-15N3 is a chemical compound with the molecular formula C413CH7N215N3O2 . It is a variant of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA .
Synthesis Analysis
The synthesis of Fapyguanine-13C-15N3 involves the use of 15N labeling and analysis of 13C–15N and 1H–15N couplings. This approach allows for the study of the structural aspects and pathways of chemical transformations, such as rearrangements and ring-chain tautomerisms, in monocyclic and fused nitrogen heterocycles .Chemical Reactions Analysis
The chemical reactions involving Fapyguanine-13C-15N3 can be studied using 15N labeling followed by an analysis of 13C–15N and 1H–15N coupling constants in solution . This approach provides insights into the structural aspects and pathways of chemical transformations .
科学的研究の応用
Anticancer Activity
One significant application of Fapyguanine-related compounds is in cancer research. A study on rhenium(I) tricarbonyl aqua complexes, which are structurally related to Fapyguanine, demonstrated promising anticancer properties. These complexes exhibited potent growth inhibitory effects on HeLa cells and were effective in circumventing cisplatin resistance in certain cancer cell lines. The study provided insights into their mechanism of action, including the induction of cell death without causing an increase in intracellular reactive oxygen species or affecting mitochondrial membrane potential. The complexes also showed considerable metabolic stability in vivo, indicating potential for therapeutic applications (Knopf et al., 2017).
Oxidative DNA Damage
Fapyguanine has been studied in the context of oxidative DNA damage. Research has shown that exposure to extremely low frequency magnetic fields can increase levels of FapyGua, a form of Fapyguanine, in rat leukocytes. This suggests that chronic exposure to such fields might be genotoxic, potentially contributing to increased oxidative stress and DNA damage (Yokuş et al., 2008).
DNA Repair Mechanisms
Fapyguanine is also a focus in studies of DNA repair mechanisms. For example, a study discussed the repair of Fapyguanine lesions in DNA, emphasizing the role of specific glycosylases in this process. This research provides valuable information about how cells respond to and repair oxidative damage, an essential aspect of understanding cancer development and aging (Hu et al., 2005).
Safety And Hazards
将来の方向性
The future directions for Fapyguanine-13C-15N3 could involve its use in advancing the understanding of metabolism, improving disease diagnosis, and accelerating treatment assessment . Hyperpolarized 13C MRI, which could potentially involve Fapyguanine-13C-15N3, is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions .
特性
CAS番号 |
202406-91-5 |
|---|---|
製品名 |
Fapyguanine-13C-15N3 |
分子式 |
C413CH7N215N3O2 |
分子量 |
173.11 |
外観 |
White Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2,6-diamino-4-hydroxy-5-formamidopyrimidine-13C-15N3; |
タグ |
Guanine Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



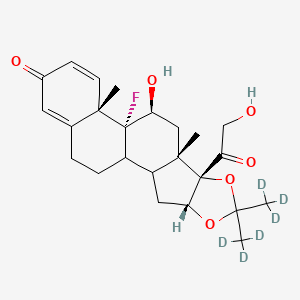
![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
